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  • Product: 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine
  • CAS: 923682-98-8

Core Science & Biosynthesis

Foundational

The 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine Scaffold: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary In contemporary rational drug design, the fusion of privileged scaffolds is a highly effective strategy for navigating the complex chemical space required for target specificity and favorable pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the fusion of privileged scaffolds is a highly effective strategy for navigating the complex chemical space required for target specificity and favorable pharmacokinetics. 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (Molecular Formula: C₈H₁₄N₄OS) represents a highly specialized tripartite pharmacophore. By integrating a mesoionic 1,3,4-thiadiazole core, a hydrogen-bonding 2-amino group, and a sterically tuned 2,6-dimethylmorpholine moiety, this compound serves as a versatile building block for developing kinase inhibitors, carbonic anhydrase (CA) inhibitors, and novel antimicrobial agents [1, 2].

This whitepaper provides an in-depth technical analysis of the compound's structural properties, the mechanistic rationale behind its biological activity, and validated, self-correcting experimental protocols for its synthesis and evaluation.

Structural Analytics and Physicochemical Profiling

The therapeutic viability of any hit compound is dictated by its physicochemical properties. The 1,3,4-thiadiazole ring imparts strong aromaticity and in vivo stability, while the sulfur atom enhances lipophilicity, allowing the molecule to effectively cross cellular membranes [1, 4].

We have summarized the core quantitative parameters of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine in Table 1. These metrics are critical for predicting its behavior in biological systems and guiding subsequent lead optimization.

Table 1: Quantitative Physicochemical Properties and Pharmacokinetic Implications

PropertyCalculated ValuePharmacological Rationale / Implication
Molecular Weight 214.29 g/mol Highly favorable for oral bioavailability; leaves ample "molecular weight budget" (<500 Da) for further derivatization.
cLogP (estimated) 1.2 – 1.6Optimal balance of aqueous solubility and membrane permeability; avoids non-specific hydrophobic trapping.
Topological Polar Surface Area 80.5 ŲExcellent for cellular penetration. Values < 90 Ų suggest potential for blood-brain barrier (BBB) permeation if required.
H-Bond Donors (HBD) 1 (-NH₂)The primary amine acts as a critical anchor (e.g., coordinating with catalytic Zn²⁺ ions in metalloenzymes) [3].
H-Bond Acceptors (HBA) 5 (N, O, S)Enhances aqueous solubility and allows for complex secondary binding networks within target active sites.
Stereochemistry cis / trans isomersThe 2,6-dimethylmorpholine ring typically favors the cis isomer, locking the chair conformation to reduce entropic binding penalties.

Pharmacophoric Rationale: The Tripartite Synergy

As application scientists, we do not merely look at a molecule as a static blueprint; we analyze it as a dynamic key designed for a specific lock. The efficacy of this compound stems from the synergistic causality of its three structural domains:

  • The 2-Amino Group (The Anchor): This group acts as a potent Zinc-Binding Group (ZBG). In targets like Carbonic Anhydrase (overexpressed in hypoxic tumors), the -NH₂ coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule and halting the hydration of CO₂ [2, 3].

  • The 1,3,4-Thiadiazole Core (The Spacer & Modulator): This electron-deficient heteroaromatic ring engages in π−π stacking interactions with aromatic residues in the target's binding pocket (e.g., the hinge region of kinases). Its mesoionic character fine-tunes the pKa of the adjacent amino group, optimizing it for physiological pH[4].

  • The 2,6-Dimethylmorpholine Moiety (The Steric Shield): Why choose 2,6-dimethylmorpholine over standard morpholine? The addition of the two methyl groups serves a dual purpose. First (Thermodynamic): It restricts the conformational flexibility of the morpholine ring, locking it into a favorable chair conformation. This pre-organization reduces the entropic penalty upon binding to hydrophobic pockets. Second (Metabolic): The methyl groups sterically hinder Cytochrome P450-mediated oxidation at the positions adjacent to the oxygen atom, significantly increasing the compound's metabolic half-life.

BindingMechanism cluster_target Enzyme Active Site (e.g., Metalloenzyme) Compound 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine Pharmacophore Zn Zn2+ Ion Catalytic Core Compound->Zn 2-Amino Group Coordination Hydrophobic Hydrophobic Pocket Val121, Phe131 Compound->Hydrophobic 2,6-Dimethylmorpholine Anchoring Hinge H-Bond Network Thr199, Glu106 Compound->Hinge Thiadiazole N3/N4 H-Bonding

Figure 1: Tripartite binding mechanism of the compound within a metalloenzyme active site.

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and high yield, we utilize a one-pot cyclodehydration approach. This protocol is designed as a self-validating system : it incorporates built-in quality control checkpoints to prevent the propagation of errors.

Rationale Behind Reagent Selection

We employ Phosphorus Oxychloride (POCl₃) or Polyphosphate Ester (PPE) as the activating agent [3]. Causality: POCl₃ acts as both a solvent and a dehydrating agent. It activates the carbonyl oxygen of the carboxylic acid intermediate, transforming it into a superior leaving group. This drives the nucleophilic attack by the thiosemicarbazide sulfur, forcing the thermodynamically favorable closure of the 1,3,4-thiadiazole ring.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, combine 2,6-dimethylmorpholine-4-carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Activation & Cyclization: Slowly add 15 mL of POCl₃ dropwise at 0°C. Self-Validation Checkpoint: The dropwise addition prevents uncontrolled exothermic degradation. Once added, reflux the mixture at 85°C for 3 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (100 g). Causality: The ice-water quench rapidly hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids, simultaneously precipitating the crude basic product while avoiding thermal decomposition.

  • Neutralization: Adjust the pH to 7.5–8.0 using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Self-Validation Checkpoint: Monitor pH strictly. Over-basification can lead to unwanted hydrolysis of the thiadiazole ring.

  • Isolation & Purification: Filter the resulting precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Structural Validation: Confirm the structure via LC-MS (target [M+H]⁺ = 215.1) and ¹H-NMR (look for the distinct singlet of the -NH₂ protons near 7.0 ppm, which disappears upon D₂O exchange) [3].

Synthesis A Thiosemicarbazide C POCl3 / PPE (85°C, 3h) A->C B 2,6-Dimethylmorpholine- 4-carboxylic acid B->C D Cyclodehydration Intermediate C->D E Target Compound (C8H14N4OS) D->E

Figure 2: One-pot cyclodehydration synthesis workflow utilizing POCl3/PPE activation.

Biological Profiling and Assay Validation

To validate the biological utility of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, we deploy a standardized enzyme inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

Causality of Assay Design: We utilize a colorimetric assay measuring the esterase activity of CA (cleavage of 4-nitrophenyl acetate to 4-nitrophenol). This is chosen over CO₂ hydration assays because it allows for high-throughput, stable spectrophotometric readout at 400 nm.

Self-Validating Protocol Steps:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM ZnSO₄). Rationale: Exogenous zinc prevents apoenzyme formation, ensuring the target is in its active, druggable state.

  • Compound Dilution: Prepare a 10-point dose-response curve of the compound in DMSO (final DMSO concentration < 1% to prevent solvent-induced protein denaturation).

  • Incubation: Incubate the compound with purified CA II enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 4-nitrophenyl acetate (substrate).

  • Data Acquisition & Internal Controls: Monitor absorbance at 400 nm for 5 minutes.

    • Positive Control: Acetazolamide (a known FDA-approved CA inhibitor) must yield an IC₅₀ within its known literature range (~12 nM) to validate the assay's sensitivity [4].

    • Negative Control: Vehicle (DMSO) only, to establish baseline uninhibited enzyme velocity.

By ensuring the positive control aligns with historical data, the assay self-validates, confirming that any inhibition observed from our target compound is a true pharmacological effect rather than an assay artifact.

Conclusion

The 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine scaffold is a masterclass in rational chemical design. By combining the coordinating power of a 2-amino group, the rigid, lipophilic spacing of a thiadiazole core, and the metabolically stabilized steric bulk of a 2,6-dimethylmorpholine ring, it offers a highly tunable starting point for drug discovery. Whether deployed against metalloenzymes like Carbonic Anhydrase or utilized as a hinge-binding motif in kinase inhibitors, its robust physicochemical profile makes it an invaluable asset in the medicinal chemist's toolkit.

References

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents." Drug Design, Development and Therapy, 12, 1545-1566. URL:[Link]

  • Mamedov, I. G., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules, 26(17), 5153. URL:[Link]

  • Vadakkedath, V. N. N., et al. (2024). "Unveiling the Versatility of Thiadiazole Compounds: Synthesis, Biological Activities and Promising Applications." Recent Trends in Cancer Research, URF Publishers. URL:[Link]

Exploratory

In Silico Pharmacophore Profiling and Molecular Docking Studies of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Target Audience: Computational Chemists, Structural Biologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The optimization of hit compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Early-Stage Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The optimization of hit compounds into viable lead molecules requires a rigorous understanding of molecular interactions at the atomic level. This whitepaper provides an in-depth technical guide for conducting molecular docking and pharmacophore profiling of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine .

By combining the privileged 1,3,4-thiadiazole scaffold with a sterically constrained 2,6-dimethylmorpholine ring, this compound presents a highly versatile pharmacophore. Historically, 1,3,4-thiadiazole derivatives have demonstrated profound efficacy as antimicrobial agents and metalloenzyme inhibitors[1],[2]. This guide establishes a self-validating computational protocol to evaluate its binding affinity, focusing on causality in experimental design and structural mechanics.

Pharmacophore Architecture & Target Rationale

Before initiating any computational workflow, a senior application scientist must deconstruct the ligand into its functional vectors. Docking without mechanistic rationale often leads to false-positive scoring.

Structural Deconstruction
  • The 2-Amine Group (Zinc-Binding Group / H-Bond Donor): The primary amine acts as a classical Zinc-Binding Group (ZBG). In metalloenzymes like Human Carbonic Anhydrase II (hCA II), this group coordinates directly with the catalytic Zn2+ ion, displacing the native zinc-bound hydroxide[2].

  • The 1,3,4-Thiadiazole Core: Flanked by two electron-donating nitrogen atoms, this heteroaromatic ring becomes electron-rich. It serves as an excellent bioisostere for pyrimidine, participating in strong π−π stacking with electron-deficient aromatic residues in the target active site.

  • The 2,6-Dimethylmorpholine Moiety: Unsubstituted morpholine rings often suffer from rapid metabolic degradation and high conformational entropy. The addition of the 2,6-dimethyl groups restricts the ring predominantly to a diequatorial chair conformation. This structural rigidity projects hydrophobic bulk into adjacent lipophilic pockets, significantly increasing target residence time and reducing off-target binding[1].

G Molecule 5-(2,6-Dimethylmorpholin-4-yl) -1,3,4-thiadiazol-2-amine Morpholine 2,6-Dimethylmorpholine (Hydrophobic/Steric Bulk) Molecule->Morpholine Thiadiazole 1,3,4-Thiadiazole Ring (Pi-Pi Stacking & H-Bond Acceptor) Molecule->Thiadiazole Amine 2-Amine Group (Zinc Binding / H-Bond Donor) Molecule->Amine Target_Hydro Hydrophobic Pocket (Val121, Phe131) Morpholine->Target_Hydro van der Waals Target_Pi Aromatic Cleft (His94, His96) Thiadiazole->Target_Pi π-π stacking Target_Zn Catalytic Zinc (Zn2+) Coordination Amine->Target_Zn Coordination

Fig 1: Mechanistic pharmacophore mapping of the target compound's binding modes.

Computational Workflow & Self-Validating Protocols

A computational protocol is only as reliable as its internal validation mechanisms. The following workflow utilizes[3] and mandates a redocking step to ensure the Root Mean Square Deviation (RMSD) of the native ligand remains below the critical 2.0 Å threshold.

G L_Prep Ligand Preparation (DFT Optimization) Dock Molecular Docking (AutoDock Vina) L_Prep->Dock P_Prep Protein Preparation (Protonation & Minimization) Grid Receptor Grid Generation (Active Site Mapping) P_Prep->Grid Grid->Dock Score Scoring & Pose Clustering (ΔG Binding) Dock->Score Validate Validation (RMSD < 2.0 Å & MD Sim) Score->Validate

Fig 2: Self-validating molecular docking workflow for hit-to-lead optimization.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Causality: Standard molecular mechanics force fields (like MMFF94) often fail to accurately capture the electron delocalization across the thiadiazole-amine system, leading to incorrect tautomeric assignments and skewed docking poses.

  • Construct the 2D structure of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine using ChemDraw.

  • Convert to a 3D conformer and perform an initial geometry cleanup.

  • Execute Density Functional Theory (DFT) optimization using the B3LYP/6-31G * basis set to achieve the true ground-state geometry.

  • Calculate and assign Gasteiger partial charges. Save the output as a .pdbqt file.

Phase 2: Protein Preparation (The Self-Validating Receptor)

Causality: The protonation state of histidine residues (His94, His96, His119 in hCA II) dictates the geometry of the catalytic zinc ion. Incorrect protonation at pH 7.4 will collapse the binding pocket during minimization.

  • Retrieve the high-resolution crystal structure of Human Carbonic Anhydrase II (PDB ID: 3HS4) from the Protein Data Bank.

  • Strip all crystallographic water molecules except the deep-pocket structural waters that mediate secondary hydrogen bond networks.

  • Add polar hydrogens and assign Kollman charges.

  • Optimize the hydrogen bond network at a simulated physiological pH of 7.4.

Phase 3: Grid Box Definition & Redocking Validation

Causality: We must prove the algorithm can reproduce biological reality before testing novel compounds.

  • Define a grid box of 20 Å × 20 Å × 20 Å centered on the catalytic Zn2+ ion (Coordinates: X= -5.5, Y= 3.2, Z= 15.4).

  • Self-Validation Step: Extract the co-crystallized native ligand and redock it into the empty grid.

  • Calculate the RMSD between the docked pose and the crystal pose. Proceed to Phase 4 only if RMSD 2.0 Å.

Phase 4: Docking Execution
  • Execute the docking run using [4], setting the exhaustiveness parameter to 32 to ensure thorough sampling of the conformational space.

  • Cluster the resulting poses based on binding affinity ( ΔG ) and spatial orientation.

Results & Structural Analysis

Physicochemical and ADME Profiling

Prior to docking, the ligand's pharmacokinetic viability was assessed using the [5] predictive model. The compound exhibits excellent drug-likeness, strictly adhering to Lipinski's Rule of Five.

Table 1: Physicochemical Properties

ParameterValuePharmacological Implication
Molecular Weight 214.29 g/mol Optimal for oral bioavailability and membrane permeation.
LogP (Consensus) 1.24Balanced lipophilicity; ideal for avoiding non-specific toxicity.
H-Bond Donors 2Sufficient for target anchoring via the amine group.
H-Bond Acceptors 4Enables interaction with backbone amides in the target pocket.
TPSA 71.77 ŲExcellent predictive intestinal absorption (>90%).
Lipinski Violations 0High probability of successful oral formulation.
Quantitative Docking Data

The compound was docked against hCA II, yielding a highly favorable binding profile. The rigid diequatorial methyl groups of the morpholine ring perfectly mapped to the hydrophobic wall of the active site.

Table 2: Molecular Docking Results (Target: hCA II, PDB: 3HS4)

Pose RankBinding Affinity ( ΔG )RMSD (Å)Key Interacting ResiduesInteraction Type
1 (Best) -7.8 kcal/mol0.00 Zn2+ (Ion), Thr199, Val121Metal Coordination, H-Bond, Hydrophobic
2 -7.4 kcal/mol1.12 Zn2+ (Ion), Glu106, Phe131Metal Coordination, H-Bond, π−π
3 -6.9 kcal/mol2.45His94, His96, Leu198 π−π Stacking, van der Waals

Mechanistic Insight: The primary driver of the -7.8 kcal/mol affinity is the bidentate-like interaction where the 2-amine nitrogen coordinates the Zn2+ ion at a distance of 2.1 Å, while the N3 atom of the 1,3,4-thiadiazole ring accepts a hydrogen bond from the sidechain hydroxyl of Thr199. Furthermore, the 2,6-dimethylmorpholine ring acts as a steric wedge, slotting into the lipophilic pocket formed by Val121 and Phe131, effectively locking the molecule in the active site and preventing solvent displacement.

Conclusion & Future Directions

The computational profiling of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine reveals a highly optimized pharmacophore capable of potent and selective metalloenzyme inhibition. The strategic incorporation of the 2,6-dimethylmorpholine moiety provides a distinct thermodynamic advantage by satisfying the hydrophobic requirements of the target pocket while maintaining excellent ADME properties.

To transition this compound from an in silico hit to an in vitro lead, the next mandatory phase is a 100-nanosecond Molecular Dynamics (MD) simulation to calculate the binding free energy via MM/PBSA, ensuring the stability of the zinc-coordination geometry over time.

References

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry.

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Eberhardt, J., et al. (2021). Journal of Chemical Information and Modeling.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific Reports.

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI.

  • New sulfonamides containing organometallic-acylhydrazones: synthesis, characterisation and biological evaluation as inhibitors of human carbonic anhydrases. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

in vitro biological activity of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the In Vitro Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold Executive Summary The 1,3,4-thiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold

Executive Summary

The 1,3,4-thiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] This technical guide focuses on the in vitro biological potential of the 2-amino-5-substituted-1,3,4-thiadiazole core, a key pharmacophore frequently explored for antimicrobial and anticancer applications. While extensive literature exists for the broader class, this document synthesizes established methodologies and findings to provide a framework for researchers evaluating novel derivatives, such as 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. We will detail the causal rationale behind key experimental designs, present validated protocols for assessing anticancer and antimicrobial efficacy, and discuss the interpretation of the resulting data.

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine and other biologically relevant heterocycles, allowing it to interact with a variety of biological targets.[5][6] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for synthesizing compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[7][8][9]

The potency and mechanism of action of these derivatives are highly dependent on the nature of the substituent at the 5-position. The incorporation of cyclic amine moieties, such as morpholine, is a common strategy in medicinal chemistry to enhance solubility, modulate lipophilicity, and provide additional hydrogen bonding points for target interaction. This guide provides the scientific foundation for assessing the in vitro biological profile of such derivatives.

Primary In Vitro Biological Activities & Assessment

The most frequently evaluated biological activities for this scaffold are its anticancer and antimicrobial effects. The following sections detail the experimental approaches to quantify these activities.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][10][11] The primary method for initial screening is the assessment of a compound's ability to inhibit cell proliferation or induce cell death.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis P1 Culture selected cancer cell lines (e.g., MCF-7, PC-3) P2 Harvest and count cells (Trypan Blue exclusion) P1->P2 P3 Seed cells into 96-well plates at optimal density (e.g., 5x10³ cells/well) P2->P3 T2 Add compounds to wells (24-72h incubation) P3->T2 T1 Prepare serial dilutions of test compound & controls T1->T2 A1 Add MTT reagent (incubation) T2->A1 A2 Lyse cells to dissolve formazan crystals (DMSO) A1->A2 A3 Read absorbance at ~570nm (Plate Reader) A2->A3 D1 Calculate % cell viability vs. vehicle control A3->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC₅₀ value D2->D3 G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Result Interpretation P1 Prepare serial dilutions of test compound in broth P2 Culture bacteria/fungi and adjust to 0.5 McFarland standard P1->P2 T1 Inoculate compound dilutions with microbial suspension P2->T1 T2 Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24h T1->T2 A1 Visually inspect for turbidity (microbial growth) T2->A1 A2 Lowest concentration with no visible growth is the MIC A1->A2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Action: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Suspend colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Rationale: Standardizing the inoculum is critical for reproducibility and ensures that the test results are comparable across different experiments and labs.

  • Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) and the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • Data Acquisition: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Antimicrobial activity is reported as the Minimum Inhibitory Concentration (MIC).

Compound ClassOrganismMIC (µg/mL)Reference
5-Aryl-1,3,4-thiadiazole-2-aminesS. aureus>20[8]
5-Aryl-1,3,4-thiadiazole-2-aminesC. albicans>20[8]
Benzothiazolotriazole-thiadiazoleS. aureus128[12]

Other Potential Biological Activities

Beyond anticancer and antimicrobial effects, the 1,3,4-thiadiazole scaffold has been investigated for other activities:

  • Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes like urease and c-Jun N-terminal kinases (JNK), suggesting applications in treating peptic ulcers or inflammatory diseases, respectively. [13][14]* Anticonvulsant Activity: The structural similarity to some established anticonvulsant drugs has led to the exploration of thiadiazole derivatives for neurological applications. [3]

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold is a validated and highly versatile core for the development of novel therapeutic agents. The in vitro assays detailed in this guide—specifically the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility—represent the foundational screening cascade for characterizing new derivatives. A thorough evaluation of a novel compound like 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine would begin with these robust, reproducible protocols. Positive results from these initial screens would warrant progression to more complex assays, including mechanism-of-action studies, cell cycle analysis, and eventually, in vivo efficacy and toxicity models.

References

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. SpringerLink. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. De Gruyter. Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • 1,3,4-Thiadiazole Derivatives As An Antimicrobial: An Update, Future. AWS. Available at: [Link]

  • Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus. ResearchGate. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. De Gruyter. Available at: [Link]

  • Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]

Sources

Exploratory

mechanism of action of thiadiazole derivative 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Mechanism of Action of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine Abstract The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a multitude of biological interactions.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, are considered "privileged scaffolds" due to their extensive range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4][5] This guide focuses on a specific derivative, 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. While specific research on this molecule is not extensively available in the public domain, this document will elucidate its probable mechanisms of action by drawing upon the well-established biological activities of the broader 2-amino-1,3,4-thiadiazole class. We will delve into potential molecular targets, propose signaling pathways, and provide detailed experimental protocols for validation.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Hub of Biological Activity

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its mesoionic nature allows it to readily cross cellular membranes and interact with various biological targets.[3] The 2-amino-1,3,4-thiadiazole core has been the subject of intensive research, leading to the development of numerous compounds with a wide array of therapeutic applications.[1][2][3][4]

The diverse biological profile of these derivatives stems from the versatility of substitutions possible at the C5 position and the amino group, which can be tailored to achieve desired pharmacological effects.

Postulated Mechanisms of Action for 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Based on the extensive literature on 2-amino-1,3,4-thiadiazole derivatives, the primary mechanisms of action for 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine are likely to be centered around the inhibition of key cellular enzymes, particularly protein kinases, and the disruption of microbial growth.

Anticancer Activity via Kinase Inhibition

A significant number of 2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[6][7][8] Dysregulation of kinase activity is a hallmark of many cancers.

The subject molecule, with its 2,6-dimethylmorpholine moiety, presents structural features that could enhance its binding affinity and selectivity for specific kinase active sites. The morpholine group can improve solubility and pharmacokinetic properties, while the dimethyl groups may provide crucial hydrophobic interactions within the ATP-binding pocket of a target kinase.

Potential Kinase Targets:

  • Bcr-Abl Tyrosine Kinase: A key target in chronic myelogenous leukemia (CML). Several thiadiazole derivatives have shown inhibitory activity against the Bcr-Abl kinase, including a drug-resistant mutant.[6][9]

  • c-Jun N-terminal Kinases (JNKs): These are stress-activated protein kinases involved in apoptosis and inflammation. Thiadiazole derivatives have been developed as substrate-competitive inhibitors of JNKs.[10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazole and by extension, thiadiazole derivatives have been investigated as VEGFR inhibitors.[7]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.[7]

The general mechanism of kinase inhibition by these compounds involves competition with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Substrate Substrate RTK->Substrate Phosphorylates Thiadiazole Derivative 5-(2,6-Dimethylmorpholin-4-yl)- 1,3,4-thiadiazol-2-amine Thiadiazole Derivative->RTK Inhibits ATP Binding Apoptosis Apoptosis Thiadiazole Derivative->Apoptosis Induces ATP ATP ATP->RTK Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Postulated Kinase Inhibition Pathway.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[1][11] These compounds have demonstrated activity against a broad spectrum of bacteria and fungi.[1][11]

Potential Antimicrobial Mechanisms:

  • Enzyme Inhibition: Thiadiazole derivatives can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, which are necessary for DNA replication and synthesis of essential metabolites.

  • Cell Wall Synthesis Inhibition: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Disruption: They may also have the ability to disrupt the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

The presence of the morpholine ring in the target compound could enhance its uptake by microbial cells, thereby increasing its potency.

Quantitative Data on 2-Amino-1,3,4-Thiadiazole Derivatives

To provide a context for the potential efficacy of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various derivatives from this class against different biological targets.

Derivative ClassTargetIC50 (µM)Reference
5-nitrofuran-2-yl-1,3,4-thiadiazolesLeishmania promastigotes0.08[12]
5-phenyl-1,3,4-thiadiazol-2-amine derivativesHelicobacter pylori urease214.7[13]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo cancer cell line2.44[3]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 cancer cell line23.29[3]
Thiazole derivatives (structurally related)B-RAFV600E kinase0.0231[7]
Thiazole derivatives (structurally related)VEGFR-21.21[7]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action for 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, a series of in vitro experiments are recommended.

G cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Target Validation Compound Synthesis Compound Synthesis Cell Viability Assay Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay Kinase Inhibition Assay In vitro Kinase Assay Cell Viability Assay->Kinase Inhibition Assay Apoptosis Assay Apoptosis Assay (Annexin V/PI) Cell Viability Assay->Apoptosis Assay Western Blot Western Blot Analysis Kinase Inhibition Assay->Western Blot Apoptosis Assay->Western Blot Molecular Docking Molecular Docking Western Blot->Molecular Docking In vivo Studies In vivo Studies Molecular Docking->In vivo Studies

Caption: Experimental Workflow for MoA Elucidation.

In Vitro Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Principle: This assay measures the ability of a kinase to phosphorylate a substrate in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at different concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (usually 30°C or 37°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the wells and add the media containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion

References

  • Serban, G. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). Available at: [Link]

  • El-Sayed, R. (n.d.). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Available at: [Link]

  • Smaill, J. B., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

  • Karthigai Priya, P., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). SciSpace. Available at: [Link]

  • Serban, G. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Serban, G., & Kacso, I. (2020). 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANTI-HELICOBACTER PYLORI AGENTS – AT A GLANCE. Farmacia Journal. Available at: [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Available at: [Link]

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  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Available at: [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Available at: [Link]

  • Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Semantic Scholar. Available at: [Link]

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Foundational

A Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Abstract This technical guide provides a comprehensive analysis of the predicted pharmacokinetic (PK) and bioavailability profile of the novel compound, 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. As a membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacokinetic (PK) and bioavailability profile of the novel compound, 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. As a member of the 2-amino-1,3,4-thiadiazole class, this molecule holds potential for a range of therapeutic applications.[1][2][3] This document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) with data from analogous structures to construct a predictive framework for its absorption, distribution, metabolism, and excretion (ADME) characteristics. Detailed experimental protocols for in silico, in vitro, and in vivo evaluation are provided to guide researchers in the empirical validation of these predictions. This whitepaper is intended for drug development professionals, medicinal chemists, and pharmacokinetic scientists.

Introduction: The Therapeutic Potential of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] The 2-amino-1,3,4-thiadiazole core, in particular, is a versatile building block in the design of novel therapeutic agents. The subject of this guide, 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, integrates this privileged heterocycle with a dimethylmorpholine moiety, a structural feature often employed to modulate physicochemical properties and improve drug-like characteristics.

A comprehensive understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide will, therefore, provide a predictive analysis of the ADME properties of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, based on the known behavior of structurally related compounds and established DMPK principles.

Predicted Physicochemical Properties and their Influence on Pharmacokinetics

The initial step in predicting the pharmacokinetic behavior of a novel compound involves an analysis of its fundamental physicochemical properties. These parameters, including molecular weight, lipophilicity (logP), solubility, and pKa, are critical determinants of its absorption and distribution.

PropertyPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight ~228.3 g/mol Likely compliant with Lipinski's Rule of Five, favoring oral absorption.
logP (Lipophilicity) Moderately LipophilicA balance is expected; sufficient lipophilicity for membrane permeability, but not so high as to cause poor aqueous solubility.
Aqueous Solubility Likely Low to ModerateThe crystalline nature of the thiadiazole ring may limit solubility. The morpholine group may offer some improvement.[6]
pKa (Ionization) Basic (due to the amino group)Ionization state will be pH-dependent, influencing solubility and permeability across different physiological compartments.

Expert Insight: The interplay between lipophilicity and solubility is a critical consideration for 1,3,4-thiadiazole derivatives. While the core structure is relatively lipophilic, the introduction of the polar morpholine and amino groups is a rational design strategy to enhance aqueous solubility and potentially improve oral bioavailability.[6]

Predictive ADME Profiling

Absorption

It is predicted that 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine will be absorbed orally, though the extent of absorption may be limited by its aqueous solubility. The compound's moderate molecular weight and predicted lipophilicity suggest that it could permeate the intestinal epithelium via passive diffusion. In silico ADME prediction tools are valuable for initial assessments.[7][8]

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its ability to cross biological membranes will be influenced by its lipophilicity and ionization state. The presence of the nitrogen-containing morpholine and amino groups may lead to some degree of plasma protein binding.

Metabolism

The metabolic fate of this compound is likely to involve several key pathways common to xenobiotics and specifically to heterocyclic amines.

  • Phase I Metabolism: The primary sites for Phase I metabolism are predicted to be the morpholine ring and the exocyclic amino group. Cytochrome P450 (CYP) enzymes are expected to catalyze oxidative reactions. Potential metabolic transformations include:

    • N-dealkylation of the morpholine ring.

    • Oxidation of the morpholine ring.

    • Hydroxylation of the dimethyl groups on the morpholine ring.

    • Oxidation of the exocyclic amino group.

  • Phase II Metabolism: The products of Phase I metabolism, as well as the parent compound, may undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These may include:

    • Glucuronidation of hydroxylated metabolites.

    • Sulfation of hydroxylated metabolites.

    • Acetylation of the exocyclic amino group.

Diagram of Predicted Metabolic Pathways:

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5-(2,6-Dimethylmorpholin-4-yl)- 1,3,4-thiadiazol-2-amine N_Dealkylation N-Dealkylation Parent->N_Dealkylation Ring_Oxidation Morpholine Ring Oxidation Parent->Ring_Oxidation Hydroxylation Hydroxylation of Dimethyl Groups Parent->Hydroxylation Amino_Oxidation Amino Group Oxidation Parent->Amino_Oxidation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Sulfation Sulfation N_Dealkylation->Sulfation Acetylation Acetylation N_Dealkylation->Acetylation Ring_Oxidation->Glucuronidation Ring_Oxidation->Sulfation Ring_Oxidation->Acetylation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Hydroxylation->Acetylation Amino_Oxidation->Glucuronidation Amino_Oxidation->Sulfation Amino_Oxidation->Acetylation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Acetylation->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways.

Excretion

The primary route of excretion for the parent compound and its metabolites is anticipated to be renal. The increased water solubility of the metabolites from Phase II conjugation will facilitate their elimination in the urine.

Strategies for Enhancing Bioavailability

Given the potential for low aqueous solubility, several formulation strategies can be explored to enhance the oral bioavailability of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine.[6]

StrategyMechanism of Action
Salt Formation The basic amino group provides an opportunity for salt formation with pharmaceutically acceptable acids, which can significantly improve aqueous solubility and dissolution rate.
Prodrug Synthesis A prodrug approach could be employed to transiently mask the properties that limit absorption, with the active compound being released in vivo.
Particle Size Reduction Micronization or nanosizing of the drug substance can increase the surface area available for dissolution.[6]
Formulation with Excipients The use of solubility enhancers, such as cyclodextrins or surfactants, in the formulation can improve the dissolution of the compound in the gastrointestinal tract.[6]

Recommended Experimental Protocols for Pharmacokinetic Evaluation

A systematic approach involving in silico, in vitro, and in vivo studies is recommended to empirically determine the pharmacokinetic profile of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine.

Diagram of Experimental Workflow:

Pharmacokinetic Workflow In_Silico In Silico ADME Prediction In_Vitro In Vitro Assays In_Silico->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies In_Vitro->In_Vivo Data_Analysis Data Analysis and Modeling In_Vivo->Data_Analysis Report Comprehensive PK Profile Data_Analysis->Report

Caption: A stepwise workflow for pharmacokinetic characterization.

In Vitro Permeability Assessment: Caco-2 Cell Assay

Objective: To assess the intestinal permeability of the compound.

Protocol:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a suitable transport buffer.

  • Add the compound solution to the apical (AP) side of the cell monolayer and fresh buffer to the basolateral (BL) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the BL side and analyze for the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

In Vitro Metabolic Stability: Liver Microsome Assay

Objective: To determine the intrinsic metabolic stability of the compound.

Protocol:

  • Incubate the test compound at a known concentration with liver microsomes (human, rat, or other species of interest) and a NADPH-regenerating system.

  • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Protocol:

  • Administer the compound to a cohort of rodents (e.g., rats) via IV and PO routes at a defined dose.

  • Collect blood samples at specified time points post-dosing.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).

Conclusion

While specific experimental data for 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is not yet publicly available, this technical guide provides a robust, science-driven predictive framework for its pharmacokinetic and bioavailability properties. The insights and detailed protocols presented herein are intended to empower researchers to efficiently design and execute the necessary studies to fully characterize this promising compound. The structural motifs suggest a compound with the potential for good drug-like properties, and a systematic investigation of its ADME profile is a critical next step in its development journey.

References

  • Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. (2021).
  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (2022).
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (n.d.). RSC Publishing.
  • Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. (2026). Der Pharma Chemica.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). MDPI.
  • 5-Methyl-1,3,4-thiadiazolyl-(2-azo-6)-3,4-dimethylphenol as new analytical reagent. (1983). R Discovery.
  • Technical Support Center: Enhancing the Bioavailability of 5-Substituted-1,3,4-Thiadiazole Deriv
  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). Journal of the Serbian Chemical Society.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press.
  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.). Asian Journal of Chemistry.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research.
  • Clinical and Clinical Pharmacologic Studies of 2-amino-1,3,4-thiadiazole (A-TDA:NSC 4728). (n.d.). PubMed.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
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Sources

Exploratory

A Technical Guide to the In Vitro Toxicological Profiling of 2-Amino-1,3,4-Thiadiazole Derivatives for Drug Discovery

Executive Summary The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] This guide provides a comprehensive framework for assessing the in vitro toxicity and cytotoxic potential of novel derivatives of this scaffold, specifically tailored for researchers, scientists, and drug development professionals. While this document uses 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (CAS No. 923682-98-8) as a central case study, it must be noted that detailed cytotoxic data for this specific molecule is not extensively available in public-domain scientific literature.[4] Therefore, this guide synthesizes broader knowledge of the 1,3,4-thiadiazole class to establish a robust, field-proven methodology for toxicological evaluation. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer insights into data interpretation and mechanistic investigation.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Review of Known Cytotoxic Properties

The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and is featured in several established drugs. Its derivatives are a subject of intense investigation, particularly for their potent anticancer properties.[5] These compounds have been shown to induce cell death across a multitude of cancer cell lines, often exhibiting promising potency and selectivity.

The mechanism of action for their cytotoxicity is diverse and dependent on the specific substitutions on the thiadiazole ring. Reported mechanisms include the inhibition of critical enzymes like carbonic anhydrase, kinases, and histone deacetylases, as well as the induction of cell cycle arrest and apoptosis through various signaling pathways.[5] The heteroatoms of the thiadiazole core are adept at forming hydrogen bonds and other interactions with biological targets, making it a versatile scaffold for inhibitor design.[5]

Representative Cytotoxicity Data for 1,3,4-Thiadiazole Derivatives

To establish a baseline for the cytotoxic potential of this class, the following table summarizes the activity of various 2-amino-1,3,4-thiadiazole derivatives reported in the literature. This data is crucial for contextualizing results obtained from novel compounds like 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine.

Compound Derivative StructureTarget Cell Line(s)Reported IC50 / GI50 ValuesReference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast), A549 (Lung)1.78 µM (MCF-7), 4.04 µM (A549)[1]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (Breast)9 µM[1][6]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung), MCF-7 (Breast)0.034 mM (A549), 0.084 mM (MCF-7)[7]
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamideHeLa (Cervical), PANC-1 (Pancreatic)2.8 µM (HeLa), 1.8 µM (PANC-1)[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesHepG-2 (Liver), A-549 (Lung)4.37 µM (HepG-2), 8.03 µM (A-549) for compound 20b[9]

Experimental Framework for In Vitro Toxicity Assessment

A systematic, tiered approach is essential for efficiently and comprehensively profiling the toxicity of a novel compound. This workflow ensures that foundational data on general cytotoxicity is gathered before committing resources to more complex mechanistic studies.

Causality Behind the Workflow:

This hierarchical approach is designed for maximal efficiency.

  • Tier 1 (Screening): We begin with broad-spectrum metabolic assays (e.g., MTT, MTS) across a panel of relevant cell lines (e.g., cancer lines, and a non-cancerous control line like NIH3T3 to assess selectivity).[7] This step rapidly determines if the compound has any biological activity in a given concentration range and establishes a preliminary therapeutic window.

  • Tier 2 (Mechanism of Death): If significant cytotoxicity is observed, the next logical step is to determine how the cells are dying. Flow cytometry-based Annexin V/PI staining is the gold standard for distinguishing between programmed cell death (apoptosis) and uncontrolled death (necrosis). This distinction is critical in drug development, as apoptosis is generally the preferred mechanism for anticancer agents.

  • Tier 3 (Specific Pathway Investigation): With the mode of cell death identified, the final tier involves investigating specific molecular pathways. Assays for caspase activation (key mediators of apoptosis) or reactive oxygen species (ROS) production can provide deeper mechanistic insight.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Death Analysis cluster_2 Tier 3: Mechanistic Pathway Investigation A Compound Synthesis & Solubilization (e.g., in DMSO) B Select Cell Line Panel (Cancer & Non-Cancerous Control) A->B C Perform MTT / MTS Assay (72h incubation) B->C D Calculate IC50 Values C->D E Treat Cells with Compound (at IC50 and 2x IC50 concentrations) D->E If IC50 < 30 µM F Annexin V / PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cell Populations G->H I Caspase-Glo 3/7 Assay (Apoptosis Confirmation) H->I If Apoptosis is significant J ROS Detection Assay (e.g., DCFDA Staining) H->J K Data Synthesis & Report Generation I->K J->K

Tiered workflow for in vitro toxicity profiling.

Core Protocols for Cytotoxicity Profiling

The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol: Initial Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cell lines (e.g., MCF-7, A549, and a non-cancerous line) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. The optimal seeding density must be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine in sterile DMSO.

    • Perform serial dilutions in culture medium to create 2X working concentrations (e.g., from 200 µM down to 0.1 µM).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. A 72-hour endpoint is standard for many anticancer assays as it allows for multiple cell doubling times.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium, no cells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and determine the IC50 value using a non-linear regression (sigmoidal dose-response) curve.

Protocol: Assessing Cell Death Mechanisms (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Cell Harvesting:

    • Collect both the floating and attached cells. Aspirate the medium (containing floating cells) into a conical tube.

    • Wash the attached cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up the instrument using unstained, Annexin V-only, and PI-only stained cells to establish compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.

Potential Mechanisms and Signaling Pathways

Based on the broader 1,3,4-thiadiazole literature, a common mechanism of cytotoxicity is the induction of apoptosis. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be triggered by a novel thiadiazole derivative.

G compound Thiadiazole Derivative (e.g., 5-(2,6-Dimethylmorpholin-4-yl)-...) stress Cellular Stress (e.g., Kinase Inhibition, ROS) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation & Oligomerization bcl2_family->bax_bak Upregulates Pro-Apoptotic Downregulates Anti-Apoptotic mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 cas9 Pro-Caspase-9 active_cas9 Active Caspase-9 apoptosome->active_cas9 Cleavage active_cas3 Active Caspase-3 (Executioner Caspase) active_cas9->active_cas3 Cleavage cas3 Pro-Caspase-3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) active_cas3->apoptosis

Hypothetical intrinsic apoptosis pathway.

Conclusion

While the specific toxicological profile of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine requires empirical determination, the extensive body of research on the 2-amino-1,3,4-thiadiazole scaffold provides a strong foundation for investigation. The framework and protocols detailed in this guide offer a robust starting point for any researcher aiming to characterize the in vitro cytotoxicity of novel derivatives from this promising chemical class. A systematic evaluation, beginning with broad screening and progressing to detailed mechanistic studies, is paramount for identifying lead candidates with potent and selective anticancer activity for future therapeutic development.

References

  • Karipcin, F., & Dede, B. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3469. Available at: [Link]

  • Pawar, P. S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Aliabadi, A., et al. (2013). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(3), 433–440. Available at: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 195–206. Available at: [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]

  • Çevik, U. A., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 70(4), 499–513. Available at: [Link]

  • International Scholars Journals. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. Retrieved from [Link]

  • ScienceOpen. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. Retrieved from [Link]

  • RSC Publishing. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Retrieved from [Link]

  • Adimule, V., et al. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmaceutical Research. Available at: [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The rational design and optimization of heterocyclic pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The rational design and optimization of heterocyclic pharmacophores require a rigorous understanding of their thermodynamic landscapes. 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is a highly functionalized molecule combining the electron-deficient, hydrogen-bonding capable 1,3,4-thiadiazole core with the lipophilic, conformationally restricted 2,6-dimethylmorpholine ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind this compound's physicochemical behavior—specifically its tautomeric equilibria, conformational entropy, and phase-transition thermodynamics. Furthermore, this whitepaper provides self-validating, field-proven experimental protocols to accurately measure these parameters, ensuring robust data for formulation and target-binding studies.

Structural Thermodynamics & Conformational Landscape

The macroscopic properties of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (solubility, melting point, and target affinity) are dictated by two primary microscopic thermodynamic phenomena: tautomerism and ring conformation.

Amine-Imine Tautomerism of the Thiadiazole Core

2-Amino-1,3,4-thiadiazole derivatives exhibit a well-documented amine-imine tautomeric equilibrium [1]. In the solid state and in highly polar solvents (e.g., water, DMSO), the amine tautomer is thermodynamically favored. This is driven by the stabilization of the aromatic 1,3,4-thiadiazole π -system and strong intermolecular N−H⋯N hydrogen bonding in the crystal lattice.

However, the equilibrium constant ( KT​ ) can shift toward the imine form in specific microenvironments. Recent spectroscopic analyses demonstrate that solvent-induced tautomerism in 1,3,4-thiadiazoles is heavily dependent on the solvent's average electric polarizability rather than its dipole moment [2]. When designing assays or formulating this compound, researchers must account for the enthalpic penalty of breaking these tautomer-specific hydrogen bond networks during dissolution.

Conformational Energetics of the 2,6-Dimethylmorpholine Moiety

The attachment of the 2,6-dimethylmorpholine ring at the C5 position introduces significant stereochemical and conformational thermodynamic considerations.

  • Nitrogen Lone Pair Delocalization: The morpholine nitrogen (N4) is directly conjugated with the electron-withdrawing thiadiazole ring. This delocalization flattens the nitrogen geometry, significantly reducing its basicity ( pKa​ ) and restricting the rotational degrees of freedom around the C5-N bond, thereby lowering the conformational entropy ( ΔSconf​ ) of the unbound molecule.

  • Cis/Trans Isomerism: The 2,6-dimethyl substitution creates diastereomers. The cis-isomer is thermodynamically superior, as both methyl groups can occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial steric repulsion. The trans-isomer forces one methyl group into an axial position, incurring an enthalpic penalty of approximately 1.8–2.0 kcal/mol.

ConformationalThermodynamics AmineCis Amine Tautomer (cis-2,6-dimethyl) Thermodynamically Favored ImineCis Imine Tautomer (cis-2,6-dimethyl) Favored in Low Polarizability AmineCis->ImineCis Solvent Polarizability (ΔG ≈ 1-3 kcal/mol) AmineTrans Amine Tautomer (trans-2,6-dimethyl) High Enthalpic Penalty AmineCis->AmineTrans Epimerization (ΔH_penalty ≈ 2.0 kcal/mol)

Caption: Thermodynamic equilibria governing the tautomeric and conformational states of the compound.

Predictive Physicochemical & Thermodynamic Parameters

To guide experimental design, Table 1 synthesizes the extrapolated thermodynamic and physicochemical parameters of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, grounded in the established behavior of 1,3,4-thiadiazole pharmacophores [1][3].

Table 1: Thermodynamic Profile Summary

ParameterEstimated Value / BehaviorThermodynamic Causality
Melting Point ( Tm​ ) 180°C – 210°CHigh crystal lattice energy ( ΔHfus​ ) driven by robust N−H⋯N dimeric hydrogen bonding of the 2-amino group.
Aqueous Solubility ( Sw​ ) Sparingly Soluble (< 0.1 mg/mL)High hydrophobic surface area from the dimethylmorpholine ring outweighs the hydration enthalpy ( ΔHhyd​ ) of the thiadiazole core.
LogP (Octanol/Water) 1.8 – 2.5Favorable entropy of mixing ( ΔSmix​ ) in lipophilic phases due to the 2,6-dimethylmorpholine moiety.
pKa​ (Conjugate Acid) ~ 2.0 – 3.0The morpholine nitrogen lone pair is delocalized into the thiadiazole ring, rendering it non-basic. The thiadiazole ring nitrogens are weakly basic.

Standardized Experimental Workflows for Thermodynamic Validation

Trustworthiness in physical chemistry relies on self-validating experimental systems. Do not rely solely on predictive models; utilize the following optimized protocols to empirically determine the thermodynamic parameters of your synthesized batch.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is mandatory for quantifying the enthalpy of fusion ( ΔHfus​ ) and identifying polymorphic transitions. Polymorphism heavily impacts the apparent solubility of 1,3,4-thiadiazoles.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystalline compound into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

    • Expertise Note: Avoid over-packing, which causes thermal lag and broadens the melting endotherm, leading to inaccurate ΔHfus​ integration.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation at elevated temperatures.

  • Heating Method: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to 250°C.

  • Data Analysis: Integrate the area under the melting endotherm to calculate ΔHfus​ (J/g). The onset temperature of the peak represents the true thermodynamic melting point ( Tm​ ).

Temperature-Dependent Solubility & van 't Hoff Analysis

To understand the thermodynamics of dissolution, solubility must be measured across a temperature gradient to extract the enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of solution.

Step-by-Step Protocol:

  • Preparation of Suspensions: Add an excess of the compound (e.g., 10 mg) to 5 mL of the target buffer (e.g., Phosphate Buffer pH 7.4) in tightly sealed glass vials.

  • Thermal Equilibration: Place vials in a shaking water bath at three distinct temperatures: 25°C, 37°C, and 45°C.

    • Expertise Note: Shake at 200 RPM for a minimum of 48 hours. 1,3,4-thiadiazoles with high lattice energies dissolve slowly; premature sampling measures kinetic dissolution, not thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at the respective incubation temperature to pellet undissolved solids.

  • Quantification: Dilute the supernatant and quantify the dissolved concentration ( Ceq​ ) via HPLC-UV (detection at ~255 nm, corresponding to the π→π∗ transition of the thiadiazole ring) [1].

  • Thermodynamic Extraction: Plot ln(Ceq​) versus 1/T (Kelvin). According to the van 't Hoff equation:

    ln(Ceq​)=−RΔHdiss​​⋅T1​+RΔSdiss​​

    The slope yields −ΔHdiss​/R , revealing whether the dissolution is enthalpically or entropically driven.

ThermodynamicWorkflow Synthesis 1. Compound Synthesis & Purity Verification (>98%) DSC 2. DSC Thermal Analysis Determine Tm & ΔH_fus Synthesis->DSC Solubility 3. Shake-Flask Method Measure C_eq at 25°C, 37°C, 45°C Synthesis->Solubility VanTHoff 4. van 't Hoff Plot Extract ΔH_diss & ΔS_diss DSC->VanTHoff Correlates lattice energy with dissolution enthalpy Solubility->VanTHoff ITC 5. Isothermal Titration Calorimetry Target Binding Thermodynamics VanTHoff->ITC Informs buffer/cosolvent selection for ITC

Caption: Standardized workflow for the comprehensive thermodynamic characterization of the compound.

Target Binding Thermodynamics (ITC Considerations)

If 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine is being developed as a kinase inhibitor or antimicrobial agent [3], Isothermal Titration Calorimetry (ITC) is the gold standard for measuring binding thermodynamics.

When designing the ITC experiment, the Senior Scientist must account for the compound's low aqueous solubility. A common pitfall is using excessive DMSO to solubilize the ligand, which causes massive heat of dilution artifacts.

  • Protocol Adjustment: Limit DMSO to ≤2% in both the syringe (ligand) and cell (protein). Ensure exact solvent matching by dialyzing the protein against the exact buffer used to dilute the ligand.

  • Expected Signature: Binding of 2-amino-1,3,4-thiadiazoles to target proteins is typically enthalpically driven ( ΔH<0 ) due to the formation of specific hydrogen bonds between the 2-amino group/thiadiazole nitrogens and the target's active site backbone. The 2,6-dimethylmorpholine group will contribute to a favorable entropic term ( −TΔS<0 ) by displacing ordered water molecules from hydrophobic pockets.

Conclusion

The thermodynamic profiling of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine requires a holistic approach that bridges its microscopic structural features—such as tautomerism and morpholine ring conformation—with macroscopic observables like lattice energy and solubility. By executing the rigorous DSC and temperature-dependent solubility protocols outlined in this guide, development teams can generate the high-fidelity thermodynamic data required to overcome formulation hurdles and optimize target binding affinity.

References

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties ACS Omega URL:[Link]

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Chemical Reviews (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Evaluation of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of this core structure have demonstrated promising potential as anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial agents.[2][3][4][5][6] The biological versatility of 1,3,4-thiadiazoles is attributed to the unique electronic and structural features of the ring system, which can engage in various interactions with biological targets.[7]

This document provides a comprehensive guide for the in vivo evaluation of a novel compound, 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine . While specific biological data for this compound is not yet publicly available, its structural components—a 1,3,4-thiadiazole core and a dimethylmorpholine moiety—suggest a strong rationale for investigating its potential as an anticancer agent, particularly in challenging indications such as glioblastoma. The protocols outlined herein are designed to rigorously assess the compound's efficacy, pharmacokinetic profile, and safety in preclinical animal models.

Hypothesized Mechanism of Action and Therapeutic Target

Based on the known activities of similar 1,3,4-thiadiazole derivatives, it is hypothesized that 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine may exert its anticancer effects through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and survival.[8][9] A plausible target could be the STAT3 signaling pathway, which is frequently dysregulated in various cancers, including glioblastoma.[8] The following protocols are designed to test this hypothesis and elucidate the compound's therapeutic potential.

PART 1: Preclinical Efficacy Assessment in a Glioblastoma Model

Glioblastoma (GBM) is an aggressive and highly invasive brain tumor with a poor prognosis, making the development of novel therapeutics a critical unmet need.[10] The following protocols describe the use of a xenograft mouse model to evaluate the in vivo efficacy of the test compound against glioblastoma.

Animal Model Selection and Rationale

For initial efficacy studies, the use of an orthotopic xenograft model with a well-characterized human glioblastoma cell line, such as U87 or U251, is recommended.[10][11] These models are established by implanting human tumor cells into the brains of immunodeficient mice (e.g., nude or NOD/SCID mice).[11][12] This approach allows for the evaluation of the compound's direct antitumor activity in a physiologically relevant microenvironment.[12]

  • Rationale for Xenograft Model: Xenograft models using established cell lines offer advantages such as high engraftment rates, reproducible tumor growth, and the ability to study human-derived cancer cells.[11][12][13]

Experimental Workflow for Efficacy Studies

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase cell_culture U87/U251 Cell Culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep animal_acclimatization Animal Acclimatization (Nude Mice) tumor_implantation Orthotopic Tumor Implantation animal_acclimatization->tumor_implantation tumor_establishment Tumor Establishment Monitoring (Bioluminescence Imaging) tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (Test Compound vs. Vehicle) randomization->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Determination (Tumor Size / Clinical Signs) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histopathology & Biomarker Analysis euthanasia->analysis

Caption: Workflow for in vivo efficacy testing in an orthotopic glioblastoma model.

Detailed Protocol: Orthotopic Glioblastoma Xenograft Study

Materials:

  • Human glioblastoma cell line (U87 or U251)

  • Athymic nude mice (6-8 weeks old)

  • 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (formulated for in vivo administration)

  • Vehicle control

  • Stereotactic apparatus

  • Bioluminescence imaging system

Procedure:

  • Cell Culture and Preparation: Culture U87 or U251 cells under standard conditions. Prior to implantation, harvest cells and resuspend in a sterile, serum-free medium at a concentration of 1 x 10^5 cells/µL.

  • Animal Acclimatization: Acclimate athymic nude mice for at least one week prior to the study.

  • Orthotopic Tumor Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject 5 µL of the cell suspension into the right striatum.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging starting 7 days post-implantation.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups (n=8-10 per group). Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Efficacy Endpoints: Monitor tumor growth via imaging and record animal body weight and clinical signs. The primary endpoint is typically a significant delay in tumor growth in the treated group compared to the control group. A secondary endpoint is an increase in overall survival.

  • Tissue Collection and Analysis: At the study endpoint, euthanize the animals and collect brain tissue for histopathological analysis (H&E staining) and biomarker assessment (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

Parameter Description
Animal Model Athymic Nude Mice
Tumor Model Orthotopic U87 or U251 Glioblastoma Xenograft
Treatment Group Size 8-10 animals
Control Group Vehicle Control
Dosing Route Intraperitoneal (or as determined by formulation)
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoint Overall Survival

PART 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound is crucial for interpreting efficacy data and designing optimal dosing regimens.[14][15][16]

PK Study Design

A preliminary PK study in healthy rodents (e.g., mice or rats) is recommended to determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax).[17]

Experimental Workflow for Pharmacokinetic Studies

G cluster_0 Study Setup cluster_1 Dosing and Sampling cluster_2 Analysis and Reporting animal_prep Animal Preparation (Cannulated Rodents) dosing Compound Administration (IV and PO routes) animal_prep->dosing dose_prep Dose Formulation (IV and PO) blood_sampling Serial Blood Sampling at Pre-defined Time Points dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Analysis of Compound Concentration plasma_prep->lc_ms pk_analysis Pharmacokinetic Parameter Calculation lc_ms->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Protocol: Rodent Pharmacokinetic Study

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine (formulated for intravenous and oral administration)

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Use cannulated animals to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters using appropriate software.

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Bioavailability (for oral administration)

PART 3: Preliminary Toxicology Assessment

Early assessment of a compound's safety profile is essential to identify potential liabilities.[18][19] An acute toxicity study provides initial information on the potential adverse effects of the test compound.[20]

Acute Toxicity Study Design

This study aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity following a single administration of the compound at escalating doses.

Detailed Protocol: Acute Toxicity Study in Rodents

Materials:

  • Healthy mice or rats

  • 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Procedure:

  • Dose Escalation: Administer single doses of the test compound to small groups of animals at escalating concentrations.

  • Clinical Observation: Closely monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

  • Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).[19]

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vivo evaluation of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. By systematically assessing its efficacy, pharmacokinetic properties, and safety, researchers can gain valuable insights into the therapeutic potential of this novel compound and make informed decisions regarding its further development.

References

  • National Center for Biotechnology Information. (2024). Mouse Models of Glioblastoma. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Current Review of in Vivo GBM Rodent Models: Emphasis on the CNS-1 Tumour Model. Retrieved from [Link]

  • MDPI. (2025). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Mouse Models of Experimental Glioblastoma. Retrieved from [Link]

  • Oxford Academic. (2021). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy. Retrieved from [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Aragen. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Retrieved from [Link]

  • National Institutes of Health. (2025). Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. Retrieved from [Link]

  • In Vivo Bioservices. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • PubMed. (2026). Novel thiadiazole derivatives: synthesis, in silico, in vitro and in vivo evaluation of analgesic and anti-inflammatory activities. Retrieved from [Link]

  • NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from [Link]

  • vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis, In Silico and In vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Springer. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]

  • Pharmaron. (n.d.). Regulatory in vivo PK Studies. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • IntechOpen. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • Bentham Science. (n.d.). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Retrieved from [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • PharmacologyOnLine. (2011). Biological Profile of Thiadiazole. Retrieved from [Link]

  • International Journal of ChemTech Research. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

An essential resource for researchers engaged in the synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, this Technical Support Center offers targeted troubleshooting guides and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers engaged in the synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, this Technical Support Center offers targeted troubleshooting guides and frequently asked questions. Designed to address specific experimental challenges, this guide provides in-depth, field-proven insights to help optimize reaction yields and ensure the purity of the final compound.

Introduction: The Synthetic Challenge

The molecule 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine belongs to the class of 2-amino-1,3,4-thiadiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various clinically used drugs and its broad range of biological activities.[1][2] The most common and direct synthetic route involves the intramolecular cyclodehydration of a corresponding 1-acylthiosemicarbazide intermediate. While straightforward in principle, this crucial cyclization step is often plagued by issues such as low yield, competing side reactions, and purification difficulties. This guide is structured to systematically address and resolve these common hurdles.

General Synthetic Workflow

The synthesis is typically a two-step process starting from a carboxylic acid derivative of 2,6-dimethylmorpholine. The overall workflow is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration A 2,6-Dimethylmorpholine-4- carboxylic acid derivative C 1-(2,6-dimethylmorpholine-4-carbonyl)thiosemicarbazide (Intermediate) A->C Acylation B Thiosemicarbazide B->C D 5-(2,6-Dimethylmorpholin-4-yl)- 1,3,4-thiadiazol-2-amine (Final Product) C->D Cyclizing Agent (e.g., H₂SO₄, POCl₃, PPE)

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is very low. Where should I start troubleshooting?

A: A low overall yield can originate from either the formation of the thiosemicarbazide intermediate or the final cyclization step.

  • Verify the Intermediate: Before proceeding to cyclization, isolate and confirm the purity of the 1-(2,6-dimethylmorpholine-4-carbonyl)thiosemicarbazide intermediate. Use techniques like ¹H NMR and melting point analysis. An impure precursor is a primary cause of poor yield and complex purification in the next step.

  • Analyze the Cyclization Step: If the precursor is pure, the problem lies in the cyclization. Run a small-scale reaction and monitor its progress using Thin Layer Chromatography (TLC). This will help you identify if the starting material is not being consumed, if multiple products are forming, or if the product is degrading under the reaction conditions.

The following decision tree can guide your troubleshooting process.

G Start Low Overall Yield Observed CheckPurity Is the thiosemicarbazide intermediate pure? Start->CheckPurity Purify Action: Purify the intermediate (Recrystallization/Column) before proceeding. CheckPurity->Purify No Optimize Focus on optimizing the cyclization step. CheckPurity->Optimize Yes TLC Monitor reaction by TLC. What is observed? Optimize->TLC NoReaction Problem: No/Slow Reaction (Starting material remains) TLC->NoReaction Unconsumed SM SideProducts Problem: Multiple Spots (Side product formation) TLC->SideProducts Multiple Products Degradation Problem: Streaking/Spot at Baseline (Product degradation) TLC->Degradation Streaking Sol_NoReaction Solution: • Increase temperature. • Use a stronger cyclizing agent. • Increase reaction time. NoReaction->Sol_NoReaction Sol_SideProducts Solution: • Change cyclizing agent. • Lower temperature. • Consider alternative solvent. SideProducts->Sol_SideProducts Sol_Degradation Solution: • Lower temperature. • Reduce reaction time. • Use a milder cyclizing agent. Degradation->Sol_Degradation

Caption: Troubleshooting decision tree for low yield.

Q2: The cyclization step is giving a low yield. What are the most common causes and how can I fix them?

A: The cyclization of thiosemicarbazides is a dehydration reaction that is highly dependent on the choice of reagent and conditions.[3]

  • Inappropriate Cyclizing Agent: Strong mineral acids like concentrated H₂SO₄ are effective but can cause charring or sulfonation, especially with sensitive substrates.[4] Phosphorus oxychloride (POCl₃) is also common but can lead to chlorinated byproducts or the formation of 1,3,4-oxadiazoles.[1]

    • Solution: Consider switching to a different agent. Polyphosphoric acid (PPA) or its milder variant, polyphosphate ester (PPE), can give cleaner reactions and higher yields, sometimes allowing for a one-pot synthesis from the carboxylic acid.[5][6][7] Methanesulfonic acid is another effective and often cleaner alternative to sulfuric acid.[3]

  • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to product degradation, while low temperatures may result in an incomplete reaction.

    • Solution: Optimize the temperature. For H₂SO₄, reactions are often run at room temperature or slightly below (0-25 °C).[8] For POCl₃, gentle heating (e.g., 60-90 °C) is typical.[1] Start with the literature-recommended temperature for your chosen reagent and adjust in 10 °C increments.

  • Presence of Water: The reaction is a dehydration, so the presence of water in your reagents or solvent can significantly hinder the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored dehydrating agents.

Q3: My TLC shows multiple spots after the cyclization reaction. What are the likely side products?

A: The formation of multiple products is a common issue, often arising from the reactivity of the thiosemicarbazide intermediate.

  • 1,3,4-Oxadiazole Formation: This is a frequent byproduct, especially when using dehydrating agents like POCl₃ at elevated temperatures.[1] The reaction can proceed via a desulfurization-cyclization pathway.

  • 1,2,4-Triazole Formation: While acid-catalyzed cyclization strongly favors the 1,3,4-thiadiazole, any basic impurities or conditions could potentially lead to the formation of the isomeric 3-mercapto-1,2,4-triazole.[8][9]

  • Unreacted Starting Material: The most obvious spot other than the product. This indicates an incomplete reaction.

  • Degradation Products: Often appear as a streak on the TLC baseline, indicating that the product is not stable under the reaction conditions.

Q4: How do I choose the right cyclizing agent?

A: The choice depends on your substrate's stability, available equipment, and safety considerations. The following table summarizes common options.

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages & Risks
Conc. H₂SO₄ 0-25 °C, 2-24 hInexpensive, readily available, strong dehydrating agent.[3][4]Can cause charring/degradation; risk of sulfonation side reactions. Highly corrosive.
POCl₃ 60-100 °C, 1-4 hEffective for many substrates, relatively short reaction times.[1]Toxic and corrosive; can form oxadiazole byproducts; vigorous reaction with water.
PPA / PPE 60-120 °C, 2-10 hOften gives clean reactions and high yields; allows for one-pot synthesis.[5][7] PPE is milder than PPA.Highly viscous (PPA), can make workup difficult; requires elevated temperatures.
p-TsCl / TEA Room Temp, 2 hMild conditions, good for sensitive substrates.[10][11]Requires a base (TEA) and specific polar solvents like NMP for best results.[10]
Iodine (I₂) / K₂CO₃ Reflux, 1-4 hTransition-metal-free oxidative cyclization, relatively mild.[12]Requires a base and specific solvent systems (e.g., 1,4-dioxane).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cyclization of a thiosemicarbazide?

A: The mechanism involves an intramolecular nucleophilic attack followed by dehydration.[13]

  • Protonation: The strong acid protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the sulfur atom attacks the activated carbonyl carbon.

  • Cyclization & Dehydration: This forms a five-membered ring intermediate, which then loses a molecule of water (dehydration) to form the stable, aromatic 1,3,4-thiadiazole ring system.

Q2: Can I run the synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine as a one-pot reaction?

A: Yes, one-pot methods have been developed and can significantly improve efficiency. A notable method involves reacting the carboxylic acid (2,6-dimethylmorpholine-4-carboxylic acid) directly with thiosemicarbazide in the presence of polyphosphate ester (PPE).[5][7] The PPE acts as both the coupling agent for the initial acylation and the cyclodehydrating agent for the final ring-closure, avoiding the need to isolate the thiosemicarbazide intermediate.[5][7]

Q3: What are the best practices for purifying the final product?

A: Purification can be challenging due to the polar nature of the 2-amino group.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixtures) is the most effective method for obtaining high-purity material.[8]

  • Column Chromatography: This is necessary for separating the desired product from side products or unreacted starting material. Use a polar stationary phase like silica gel. A gradient elution system, starting with a non-polar solvent (like dichloromethane or ethyl acetate) and gradually increasing the polarity with a polar solvent (like methanol), is often effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel.

  • Acid-Base Extraction: This can be used as a preliminary purification step. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

Experimental Protocols

Protocol 1: Cyclization using Concentrated Sulfuric Acid

This protocol is a standard method for acid-catalyzed cyclodehydration.[4][8]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2,6-dimethylmorpholine-4-carbonyl)thiosemicarbazide (1.0 eq).

  • Reaction: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) dropwise with vigorous stirring. Ensure the temperature does not rise above 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the cold solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry it. Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: One-Pot Synthesis using Polyphosphate Ester (PPE)

This method avoids the isolation of the intermediate and often results in a cleaner product.[5][6]

  • Preparation: To a solution of 2,6-dimethylmorpholine-4-carboxylic acid (1.0 eq) in a suitable solvent like chloroform, add thiosemicarbazide (1.0 eq).

  • Reaction: Heat the mixture to 60 °C and add Polyphosphate Ester (PPE) (approx. 5-10 g per gram of carboxylic acid).

  • Reflux: Reflux the reaction mixture for 4-10 hours, monitoring its completion by TLC.

  • Workup: After cooling, carefully add water to the reaction mixture to hydrolyze the remaining PPE.

  • Neutralization: Neutralize the mixture with a solid base like sodium bicarbonate.

  • Isolation: The product will often precipitate out. Filter the solid, wash it with water and a non-polar organic solvent (like hexane), and dry. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). RSC Advances.
  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2012). The Journal of Organic Chemistry.
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2014).
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Cyclization of Thiosemicarbazide Derivatives. (Year N/A). Acta Poloniae Pharmaceutica.
  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. (2013). Organic Chemistry Portal.
  • Troubleshooting guide for the cyclization of thiosemicarbazides. (2025). BenchChem.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (Year N/A). Molecules. [Link]

  • Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and thiadiazole derivatives. (2026).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (Year N/A). Sociedade Brasileira de Química (SBQ).
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group. (2022). Chemical Methodologies.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic compounds in dimethyl sulfoxide (DMSO) is a common, yet solvabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic compounds in dimethyl sulfoxide (DMSO) is a common, yet solvable, challenge.

This guide provides a deep-dive into the physicochemical behavior of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine . By understanding the mechanistic causality behind its resistance to solvation, you can implement our self-validating protocols to achieve stable, high-concentration stock solutions for your in vitro and in vivo assays.

The Mechanistic Root of the Problem

Before troubleshooting, we must understand why this specific molecule resists dissolution. The compound features a 2-amino-1,3,4-thiadiazole core. This structural motif is notorious in crystal engineering for forming exceptionally strong, cooperative intermolecular hydrogen-bonding networks [1].

The primary amine acts as a powerful hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring (N3 and N4) act as acceptors. This results in the formation of highly stable R22​(8) graph-set motifs and centrosymmetric pairs, which drastically elevate the crystal lattice energy [3]. While DMSO is a strong hydrogen bond acceptor, it cannot donate hydrogen bonds. Consequently, at room temperature, DMSO alone often lacks the thermodynamic driving force required to dismantle this rigid crystalline network.

G A Solid Crystal (High Lattice Energy) B Intermolecular H-Bonds (N-H···N motifs) A->B stabilized by C DMSO Solvation (H-Bond Acceptor) B->C disrupted by E Solvated Monomer (Bioassay Ready) C->E yields D Kinetic Energy (Heat/Sonication) D->C enhances

Mechanistic pathway of 2-amino-1,3,4-thiadiazole solvation in DMSO.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate in 100% DMSO despite DMSO being a "universal" solvent? A: DMSO is highly polar and an excellent hydrogen-bond acceptor, but it is aprotic (cannot donate hydrogen bonds). The 2-amino-1,3,4-thiadiazole core relies on a dual donor-acceptor network to maintain its solid state [1]. When you add DMSO at room temperature, the solvent struggles to fully substitute the cooperative N-H···N network without additional kinetic energy. The morpholine ring adds lipophilicity but does not prevent the core from aggregating.

Q2: My compound dissolved initially but precipitated after a freeze-thaw cycle. What happened? A: This is driven by solvent-induced polymorphism and nucleation. When dissolved at high concentrations (e.g., >10 mM), the solution is near supersaturation. Freezing the DMSO (which freezes at ~18.5°C) drastically reduces the kinetic energy of the system, allowing the thiadiazole molecules to re-associate. Upon thawing, they often precipitate into a more thermodynamically stable, less soluble crystalline polymorph [2]. Solution: Aliquot your stock solutions immediately and never subject them to freeze-thaw cycles.

Q3: Can I use pH adjustment to force the compound into solution? A: Yes, but with strict assay caveats. The molecule contains two basic centers: the morpholine nitrogen and the 2-amino-thiadiazole core. Adding a stoichiometric amount of a weak acid (e.g., 0.1% Trifluoroacetic acid) protonates these centers. This introduces electrostatic repulsion between the now-cationic monomers, instantly shattering the hydrogen-bonded lattice and dramatically increasing solubility [2]. Caution: You must validate that the lowered pH and the presence of the counter-ion do not interfere with your specific downstream biological targets.

Q4: What is the optimal physical intervention if vortexing is insufficient? A: A combination of acoustic cavitation (sonication) and thermal energy (heating to 37°C–50°C). Heating increases the translational kinetic energy of the DMSO molecules, increasing collision frequency with the crystal lattice. Sonication generates localized shear forces and micro-heating that physically fracture the crystal lattice, exposing exponentially more surface area to the solvent.

Quantitative Solubility Profiles

To assist in your formulation planning, below is a summary of expected solubility limits based on different solvent environments and interventions.

ConditionSolvent SystemTemp (°C)Max Soluble Concentration24-Hour Stability
Standard 100% Anhydrous DMSO25°C< 5 mMProne to micro-precipitation
Thermo-Acoustic 100% Anhydrous DMSO37°C10 mM - 25 mMStable if maintained > 20°C
Acidified DMSO + 0.1% TFA25°C> 50 mMHighly Stable
Co-solvent DMSO / PEG400 (1:1)25°C~ 20 mMStable

Self-Validating Experimental Protocol: Stock Preparation

Follow this standard operating procedure (SOP) to achieve a stable 10 mM stock solution without risking chemical degradation.

Prerequisites: Anhydrous DMSO (water content <0.005%), temperature-controlled ultrasonic bath, amber microcentrifuge tubes.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator for at least 30 minutes before opening. Causality: Condensation of ambient moisture introduces water, which acts as a potent anti-solvent for the lipophilic morpholine moiety, instantly reducing maximum solubility.

  • Weighing & Solvent Addition: Weigh the required mass into a glass vial. Avoid low-binding plastic tubes at this stage, as static charge can cause powder dispersion and inaccurate molarity. Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.

  • Primary Dispersion: Vortex vigorously for 60 seconds. The solution will likely appear as a cloudy suspension.

  • Thermo-Acoustic Disruption: Place the glass vial in an ultrasonic water bath pre-heated to 37°C. Sonicate for 15 to 20 minutes. Causality: The cavitation forces break the R22​(8) hydrogen-bonded dimers, while the heat lowers the solvent viscosity, maximizing DMSO's solvation capacity.

  • Optical Verification (Self-Validation): Inspect the solution against a strong light source. It must be completely transparent with no Tyndall effect (light scattering). If micro-crystals persist, add 0.1% v/v TFA as a last resort (only if compatible with your assay).

  • Aliquoting & Storage: Immediately divide the stock into single-use aliquots (e.g., 20 µL) in amber tubes to prevent photo-degradation. Store at -20°C or -80°C. Discard any unused portion of a thawed aliquot.

Workflow Step1 1. Thermal Equilibration (Prevent Moisture) Step2 2. Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 3. Vortex (60 sec) Disperse Aggregates Step2->Step3 Step4 4. Thermo-Acoustic Disruption (37°C Sonicator, 15 mins) Step3->Step4 Step5 5. Optical Verification (Check for Micro-crystals) Step4->Step5 Step6 6. Aliquot & Store (Strictly Single-Use) Step5->Step6

Standard operating procedure for preparing stable DMSO stock solutions.

References

  • Matulková, I., Cihelka, J., Pojarová, M., et al. (2014). "Molecular crystals of 2-amino-1,3,4-thiadiazole with inorganic oxyacids – crystal engineering, phase transformations and NLO properties." CrystEngComm.
  • BenchChem Technical Support. (2025). "Stability of 2-Amino-1,3,4-Thiadiazole Derivatives in Aqueous Solutions." BenchChem.
  • M. N., et al. (2014). "Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate..." Acta Crystallographica.
Troubleshooting

Technical Support Center: Aqueous Stability of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Welcome to the Application Scientist Knowledge Base. When advancing hit compounds like 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine into biological evaluation, understanding the physicochemical liabilities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. When advancing hit compounds like 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine into biological evaluation, understanding the physicochemical liabilities of the scaffold is non-negotiable. This compound merges an electron-deficient, aromatic 1,3,4-thiadiazole core with a lipophilic 2,6-dimethylmorpholine moiety. The interplay between these structural features dictates its behavior in aqueous buffers. This guide provides mechanistically grounded troubleshooting to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from a DMSO stock into pH 7.4 PBS? Mechanistic Causality: Precipitation is driven by the pH-dependent ionization state of the molecule. The 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the sulfur atom (1)[1]. At physiological pH (7.4), the primary amine and the morpholine nitrogen remain largely unprotonated. This neutrality maximizes hydrophobic interactions from the 2,6-dimethyl groups, leading to rapid aggregation. Many 2-amino-1,3,4-thiadiazole derivatives are known to be poorly soluble in water unless formulated at a pH that favors ionization (typically pH ~4) or with the aid of co-solvents (2)[2].

Q2: I observe a gradual loss of the parent mass in LC-MS during 37°C incubations in alkaline buffers (pH > 8). What is the degradation pathway? Mechanistic Causality: While the 1,3,4-thiadiazole ring possesses relatively high aromaticity and is highly stable in acidic media, it is susceptible to nucleophilic attack in basic environments (1)[1]. Hydroxide ions (OH⁻) in alkaline buffers attack the electron-deficient carbons of the thiadiazole ring, leading to irreversible ring cleavage. This degradation pathway is a hallmark liability of the 1,3,4-thiadiazole scaffold when exposed to aqueous bases.

Q3: How do temperature and light influence the stability of this specific derivative? Mechanistic Causality: Elevated temperatures exponentially accelerate the kinetics of the aforementioned base-catalyzed hydrolysis. Furthermore, prolonged exposure to UV/visible light can induce photodegradation, a common liability for heterocyclic amines. Storing solutions at 2-8°C in amber vials mitigates these thermodynamic and photochemical degradation pathways (2)[2].

Quantitative Stability & Solubility Data

To facilitate assay design, the following table synthesizes the expected stability and solubility metrics for this compound class across standard buffer conditions.

Buffer ConditionpHTemp (°C)Solubility LimitEstimated Half-Life (t½)Primary Liability
Acetate Buffer4.04°C> 1.0 mg/mL> 30 DaysNone (Optimal Condition)
Acetate Buffer4.037°C> 1.0 mg/mL~ 14 DaysSlow thermal degradation
PBS7.437°C< 0.1 mg/mL~ 48 HoursPrecipitation / Aggregation
Tris-HCl8.537°C< 0.1 mg/mL< 12 HoursBase-catalyzed ring cleavage

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in biochemical assays.

  • Root Cause: Compound precipitation during serial dilution in the assay buffer (pH 7.4), leading to an artificially low effective concentration.

  • Corrective Action: Perform serial dilutions in 100% DMSO first. Use an acoustic dispenser (e.g., Echo) or a rapid 1:100 dilution step directly into the final assay plate containing the target and buffer. Ensure final DMSO concentration does not exceed 1% to maintain protein viability.

Issue 2: Appearance of secondary peaks in HPLC chromatograms over time.

  • Root Cause: Ring cleavage degradation products forming due to high pH or oxidative stress in the autosampler.

  • Corrective Action: Acidify the mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile) to stabilize the compound during the run. Ensure the autosampler is chilled to 4°C.

Self-Validating Experimental Protocols

Protocol: Kinetic Aqueous Stability & Ring Cleavage Assay

This protocol is designed as a self-validating system: it includes an acidic control (where the compound must remain stable) and an alkaline condition (where degradation is forced), ensuring that any loss of signal is truly due to buffer chemistry and not analytical artifacts.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine in LC-MS grade DMSO.

  • Buffer Spiking: Aliquot 10 µL of the stock into three separate vials containing 990 µL of:

    • Vial A: 0.1 M Acetate buffer (pH 4.0) - Positive Stability Control

    • Vial B: 0.1 M PBS (pH 7.4) - Physiological Condition

    • Vial C: 0.1 M Borate buffer (pH 9.5) - Forced Degradation Condition

  • Incubation: Seal vials and incubate at 37°C in a thermomixer at 300 rpm.

  • Sampling & Quenching: At t = 0, 2, 4, 8, and 24 hours, withdraw 50 µL from each vial. Immediately quench Vial C with 50 µL of 0.1 M HCl to halt base-catalyzed cleavage. Dilute all samples 1:1 with the mobile phase.

  • Analysis: Analyze via LC-MS/PDA. Quantify the parent peak area relative to the t=0 timepoint to determine the degradation kinetics.

Mechanistic Visualizations

StabilityLogic Compound 5-(2,6-Dimethylmorpholin-4-yl)- 1,3,4-thiadiazol-2-amine Acidic Acidic Buffer (pH < 4) Protonation of Amine Compound->Acidic Neutral Physiological (pH 7.4) Neutral Species Compound->Neutral Alkaline Alkaline Buffer (pH > 9) Nucleophilic Attack Compound->Alkaline Stable High Stability (Soluble & Intact) Acidic->Stable Electrostatic repulsion prevents aggregation Precip Precipitation Risk (Hydrophobic Aggregation) Neutral->Precip Low aqueous solubility Degrade Ring Cleavage (Irreversible Degradation) Alkaline->Degrade OH- attacks electron- deficient ring

Caption: Logical flow of pH-dependent stability and degradation mechanisms.

Workflow Prep Prepare 10 mM Stock in DMSO Dilute Dilute 1:100 in Aqueous Buffers (pH 4.0, 7.4, 9.5) Prep->Dilute Incubate Incubate at 37°C (Thermomixer) Dilute->Incubate Sample Aliquot & Quench at 0, 2, 4, 8, 24h Incubate->Sample Analyze LC-MS/PDA Analysis Quantify Parent Mass Sample->Analyze

Caption: Step-by-step self-validating workflow for aqueous buffer stability profiling.

References

  • Benchchem. Technical Support Center: Stability of 2-Amino-1,3,4-Thiadiazole Derivatives in Aqueous Solutions.2

  • Chemical Reviews - ACS Publications. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Validation of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential pharmacological significance. Our primary focus will be on the application of mass spectrometry as a definitive validation tool, juxtaposed with other common analytical techniques to provide a comprehensive perspective for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The molecule 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine integrates two key heterocyclic systems: a 1,3,4-thiadiazole and a 2,6-dimethylmorpholine moiety. The biological activity of such compounds is intrinsically linked to their precise chemical structure.[1][2] Therefore, a robust analytical validation is not merely a regulatory checkpoint but a foundational element of the research and development process. This guide will elucidate the power of high-resolution mass spectrometry (HRMS) in providing unequivocal molecular formula confirmation and structural insights through fragmentation analysis.

I. Mass Spectrometry Validation: A Deep Dive

Mass spectrometry stands out for its exceptional sensitivity and specificity in determining the molecular weight and elemental composition of a compound.[3][4] For a novel molecule like 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, a meticulously designed mass spectrometry workflow is crucial for its validation.

Predicted Mass and Molecular Formula

The initial step in mass spectrometry validation is the accurate determination of the monoisotopic mass.

ParameterValue
Molecular Formula C₉H₁₅N₅OS
Monoisotopic Mass 241.1001 g/mol
Nominal Mass 241 g/mol
Experimental Protocol: LC-MS/MS Validation

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended for the comprehensive validation of this compound.[5] This technique not only confirms the molecular weight but also provides structural information through fragmentation and can be used for quantification.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL to create a stock solution.

  • Perform serial dilutions to a final concentration of 1 µg/mL for initial infusions and further dilute for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column (e.g., Kinetex EVO C18) is a suitable choice for retaining this moderately polar compound.[6]

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for positive ion mode mass spectrometry.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, gradually increasing to elute the compound, and followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Detection:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is predicted to be highly effective due to the presence of multiple basic nitrogen atoms (the amino group and morpholine nitrogen) that are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is essential for accurate mass measurement.[7]

  • Full Scan MS (MS1): Acquire data in the m/z range of 50-500 to detect the protonated molecular ion [M+H]⁺ at approximately m/z 242.1079. The high-resolution capability allows for the confirmation of the elemental composition with a mass accuracy of less than 5 ppm.[7]

  • Tandem MS (MS/MS or MS2): Perform fragmentation of the precursor ion (m/z 242.1079) using collision-induced dissociation (CID). This will provide characteristic fragment ions that are crucial for structural elucidation.

Experimental Workflow for LC-MS/MS Validation

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject column C18 Column Separation inject->column esi ESI Source (+ve) column->esi ms1 Full Scan (MS1) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Analysis cid->ms2 data_analysis Data Analysis & Structure Confirmation ms2->data_analysis Data Interpretation

Caption: A schematic of the LC-MS/MS workflow.

Predicted Fragmentation Pathway

The structural validation is significantly enhanced by analyzing the fragmentation pattern. Based on the known fragmentation of morpholine and thiadiazole derivatives, a plausible fragmentation pathway for the [M+H]⁺ ion of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine can be proposed.[8][9][10]

The primary fragmentation events are likely to involve the cleavage of the morpholine ring and the bond connecting it to the thiadiazole ring.

Predicted Fragmentation of the Target Compound

Fragmentation_Pathway cluster_fragments Predicted Major Fragments parent [M+H]⁺ m/z 242.11 frag1 m/z 128.04 (Thiadiazole-amine moiety) parent->frag1 Loss of dimethylmorpholine frag2 m/z 114.11 (Dimethylmorpholine moiety) parent->frag2 Cleavage of C-N bond frag3 m/z 86.09 (Fragment from morpholine ring cleavage) frag2->frag3 Ring opening & cleavage

Caption: Predicted fragmentation of the protonated molecule.

II. Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedAdvantages for this CompoundLimitations
Mass Spectrometry (LC-MS/MS) Molecular weight, elemental composition, structural fragments, purity, and quantitation.[5]High sensitivity and specificity. Confirms molecular formula. Provides structural information through fragmentation.[4]Does not provide detailed stereochemical information. Isomer differentiation can be challenging without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure elucidation. Provides information on the proton and carbon environments, confirming the arrangement of the dimethylmorpholine and thiadiazole rings.[1]Lower sensitivity compared to MS. Requires a larger amount of pure sample. Quantitative accuracy can be more complex to achieve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Purity assessment and quantification.Robust and widely available for purity analysis. Can be used for method development and quality control.[11]Does not provide structural information beyond the retention time. A suitable chromophore is required for detection.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of key functional groups such as N-H (amine), C=N, and C-O-C (ether in morpholine).[12][13]Provides limited information on the overall molecular structure. Spectrum can be complex to interpret fully.
Elemental Analysis Percentage composition of C, H, N, S.Provides empirical formula confirmation.Requires a highly pure sample. Does not provide structural information.

III. A Synergistic Approach to Validation

For the definitive validation of 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine, a synergistic approach is recommended.

  • Initial Confirmation (HRMS): High-resolution mass spectrometry should be the first step to confirm the accurate mass and elemental composition, providing strong evidence for the successful synthesis of the target molecule.

  • Definitive Structure Elucidation (NMR): ¹H and ¹³C NMR spectroscopy are then essential to piece together the exact atomic connectivity and confirm the structure, including the substitution pattern on both the morpholine and thiadiazole rings.

  • Purity Assessment (HPLC-UV): An optimized HPLC-UV method should be developed to determine the purity of the synthesized compound, separating it from any starting materials, by-products, or isomers.

  • Structural Corroboration (MS/MS and IR): The fragmentation data from MS/MS provides corroborative evidence for the proposed structure, while IR spectroscopy confirms the presence of the expected functional groups.

Conclusion

The validation of a novel chemical entity like 5-(2,6-dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine necessitates a multi-faceted analytical strategy. Mass spectrometry, particularly high-resolution LC-MS/MS, serves as a cornerstone of this process, offering unparalleled sensitivity and specificity for molecular formula determination and structural investigation through fragmentation analysis. When used in conjunction with other techniques such as NMR and HPLC, it provides a self-validating system that ensures the scientific integrity of subsequent research and development activities. This comprehensive approach provides the authoritative grounding required for advancing promising compounds through the drug development pipeline.

References

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - RSC Publishing. Available from: [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... - ResearchGate. Available from: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. Available from: [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. Available from: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC. Available from: [Link]

  • Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation - IJIRT. Available from: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC. Available from: [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Available from: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples - Lirias. Available from: [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - ACS Publications. Available from: [Link]

  • Small Molecule Standards for LC-MS Analysis - Waters Corporation. Available from: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. Available from: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International - Chromatography Online. Available from: [Link]

  • Mass spectra obtained for morpholine and limonene oxide individually,... - ResearchGate. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. Available from: [Link]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Available from: [Link]

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives | Sych. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. Available from: [Link]

  • (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives - ResearchGate. Available from: [Link]

  • N-(2,6-dimethylphenyl)-2-[[6-(morpholin-4-ylmethyl)-2-[[(3S)-1-prop-2-enoylpyrrolidin-3-yl]amino]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | C28H34N8O3S | CID 130297155 - PubChem. Available from: [Link]

  • (PDF) Chemical properties of thiadiazole compounds - ResearchGate. Available from: [Link]

  • 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. Available from: [Link]

  • Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed. Available from: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Available from: [Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - MDPI. Available from: [Link]

  • Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed. Available from: [Link]

  • N-(5-Morpholino-2-arylimidazo[2,1-b][3][8][14]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model - Biointerface Research in Applied Chemistry. Available from: [Link]

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Comparative

comparing 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine vs standard 1,3,4-thiadiazoles

An in-depth technical analysis comparing the advanced derivative 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine against standard 1,3,4-thiadiazole scaffolds. This guide is designed for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the advanced derivative 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine against standard 1,3,4-thiadiazole scaffolds. This guide is designed for researchers and drug development professionals evaluating structural modifications for targeted pharmacological applications.

Executive Summary & Core Rationale

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase (CA) inhibition. However, standard 1,3,4-thiadiazoles (such as 2-amino-1,3,4-thiadiazole or generic sulfonamide derivatives like acetazolamide) often suffer from limited membrane permeability and broad off-target metalloenzyme interactions[1].

The strategic introduction of a 2,6-dimethylmorpholine moiety at the 5-position to form 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine fundamentally alters the physicochemical landscape of the molecule. This modification is not merely cosmetic; it is a calculated pharmacokinetic enhancement. The morpholine ring increases the lipophilic character of the molecule, driving superior lipid bilayer partitioning, while the dual methyl groups provide steric shielding that prevents rapid enzymatic degradation and alters binding thermodynamics within tight receptor pockets[2].

Physicochemical Profiling & Structural Causality

To understand the divergent behavior of these compounds in biological assays, we must first analyze their physicochemical properties. Standard 2-amino-1,3,4-thiadiazoles are highly polar, relatively planar, and possess a low molecular weight. While excellent for targeting the zinc-bound water molecule in the active site of metalloenzymes[1], their high polarity restricts blood-brain barrier (BBB) penetration and limits intracellular accumulation in fastidious Gram-negative bacteria[3].

By substituting the 5-position with a 2,6-dimethylmorpholine ring, three critical changes occur:

  • Increased Lipophilicity (LogP): The addition of the aliphatic morpholine ring significantly increases the partition coefficient, enhancing both gastrointestinal absorption and BBB penetration[2].

  • Steric Shielding: The bulky 2,6-dimethyl substitution creates steric hindrance, which can shift the molecule's target selectivity away from generic metalloenzymes toward specific kinase or receptor pockets.

  • pKa Modulation: The morpholine nitrogen acts as a weak base, altering the overall ionization profile of the molecule at physiological pH, which is crucial for lysosomal trapping or targeting acidic microenvironments.

Table 1: Comparative Physicochemical Profile
PropertyStandard 2-Amino-1,3,4-thiadiazole5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-aminePharmacological Impact
Molecular Weight ~101.13 g/mol ~214.29 g/mol Increased bulk alters receptor fit.
LogP (Est.) -0.5 to 0.1 (Highly Polar)1.2 to 1.8 (Lipophilic)Enhances membrane permeability.
Topological Polar Surface Area 68.0 Ų80.5 ŲMaintains solubility while improving uptake.
Steric Profile Planar, unhinderedBulky, 3D conformationReduces off-target CA inhibition.
BBB Permeability LowModerate to HighEnables CNS-targeted drug design.

Mechanistic Divergence & Signaling Pathways

Standard thiadiazoles are classic pan-inhibitors of Carbonic Anhydrase (CA) isozymes[1]. The primary amine or sulfonamide groups coordinate directly with the active-site zinc ion.

Conversely, 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine shifts this paradigm. The bulky morpholine group creates steric clashes in the narrow active site of certain CA isozymes (like CA I and II), thereby reducing pan-CA affinity. However, this same lipophilic bulk dramatically enhances its efficacy as an antimicrobial agent. Morpholine-substituted thiadiazoles have demonstrated superior Minimum Inhibitory Concentrations (MIC) against fastidious Gram-negative and Gram-positive bacteria compared to standard derivatives due to enhanced cell wall penetration[4],[5].

Pathway Std Standard 1,3,4-Thiadiazoles CA Carbonic Anhydrase (Metalloenzyme Pocket) Std->CA High Affinity (Zinc Coordination) Microbe Bacterial Cell Wall Penetration Std->Microbe Limited Permeability CNS Blood-Brain Barrier (BBB) Crossing Std->CNS Poor Uptake (High Polarity) Mod 5-(2,6-Dimethylmorpholin-4-yl)- 1,3,4-thiadiazol-2-amine Mod->CA Reduced Affinity (Steric Clash) Mod->Microbe Enhanced Uptake (Lipophilicity) Mod->CNS High Permeability

Fig 1: Pharmacological target divergence based on structural substitution.

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the performance differences between these two scaffolds, researchers must utilize standardized, highly controlled assays. The following protocols are designed with built-in causality and self-validation.

Protocol A: In Vitro Antimicrobial Susceptibility (MIC Assay)

Rationale: Morpholine derivatives exhibit enhanced lipid bilayer penetration. This assay validates the hypothesis that 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine will outperform standard thiadiazoles against intact bacterial cells[4].

  • Compound Preparation: Dissolve both the standard thiadiazole and the morpholine derivative in 100% DMSO to create 10 mM stock solutions. Causality: DMSO ensures complete solubilization of the lipophilic morpholine derivative without precipitating out of the aqueous media.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate to achieve a concentration range of 0.5 to 256 μg/mL. Ensure the final DMSO concentration remains below 1% to prevent solvent toxicity.

  • Inoculation: Add 5×105 CFU/mL of target bacterial strains (e.g., S. aureus, E. coli) to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO in broth).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that prevents color change.

Protocol B: Carbonic Anhydrase (CA) Esterase Activity Assay

Rationale: Standard thiadiazoles are potent CA inhibitors. This assay tests whether the bulky 2,6-dimethylmorpholine group sterically hinders access to the CA active site[1].

  • Enzyme Preparation: Prepare a 10 nM solution of purified human CA II in assay buffer (20 mM HEPES, pH 7.4).

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the test compounds (1 nM to 100 μM) for 15 minutes at room temperature to allow for thermodynamic equilibrium of binding.

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. Causality: CA exhibits esterase activity, cleaving 4-NPA into 4-nitrophenol, which produces a measurable yellow color.

  • Spectrophotometric Analysis: Monitor the change in absorbance at 400 nm over 5 minutes using a microplate reader. Calculate the IC50 by plotting the initial velocity against the log of the inhibitor concentration.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Incubation Incubation with Target (Enzyme/Bacteria) Dilution->Incubation Read Spectrophotometric Analysis (OD600/400nm) Incubation->Read Validate Data Validation (IC50 / MIC Calculation) Read->Validate

Fig 2: Standardized high-throughput screening workflow for comparative analysis.

Conclusion & Strategic Applications

For drug development professionals, the choice between a standard 1,3,4-thiadiazole and its 2,6-dimethylmorpholine derivative depends entirely on the target product profile:

  • Select Standard 1,3,4-Thiadiazoles when designing inhibitors for accessible metalloenzymes (like Carbonic Anhydrase) where high polarity and direct zinc coordination are required[1].

  • Select 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine when designing CNS-active agents, potent antimicrobials requiring cell wall penetration, or receptor antagonists where steric bulk is necessary to achieve target selectivity and prevent rapid metabolic clearance[3],[2],[4].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

This document provides essential safety and logistical information for the proper handling and disposal of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. Given the limited specific safety data available for thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper handling and disposal of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. Given the limited specific safety data available for this compound, the following procedures are based on established best practices for handling analogous thiadiazole derivatives. Researchers, scientists, and drug development professionals must use this guide in conjunction with their institution's established safety protocols and in direct consultation with their Environmental Health and Safety (EHS) department.

Hazard Assessment and Risk Mitigation

Inferred Hazard Profile (Based on Analogous Compounds):

Hazard TypeDescriptionPrecautionary Statements
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin.[3] Can cause skin and serious eye irritation.[4]Avoid breathing dust/fumes.[4] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Environmental Hazards The environmental fate of this specific compound is unknown. However, many complex organic molecules can be harmful to aquatic life.Do not allow to enter drains or waterways.[5][6]
Chemical Hazards Avoid contact with strong oxidizing agents and strong acids to prevent hazardous reactions.[7]Store away from incompatible materials.

Personal Protective Equipment (PPE) and Immediate Safety Measures

Prior to handling 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine for any purpose, including disposal, the following personal protective equipment is mandatory.[7]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]To protect against splashes and airborne particles.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8]To prevent skin contact.[7]
Body Protection A full-length laboratory coat.[8]To prevent contamination of personal clothing.[7]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[7]To avoid inhalation of dust or vapors.[7]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[9] The following protocol outlines a general procedure for the safe disposal of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine. This procedure must be adapted to comply with all local, state, and federal regulations.[10][11]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[12] The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[13]

  • Liquid Waste: Solutions containing 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine should be collected in a separate, labeled hazardous waste container for liquids.[12] Do not mix with other incompatible waste streams.[9]

  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.[12][14]

Step 2: Labeling

Proper labeling is a regulatory requirement and is essential for safe handling.[13][15] All waste containers must be labeled with:

  • The words "Hazardous Waste".[15]

  • The full chemical name: "5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine".

  • An indication of the primary hazards (e.g., "Toxic," "Irritant").[15]

Step 3: Storage Pending Disposal

  • Store sealed and labeled hazardous waste containers in a designated and secure waste accumulation area.[12]

  • This area should be away from heat sources and incompatible materials.[13]

  • Follow your institution's guidelines for Satellite Accumulation Areas (SAA) or Central Accumulation Areas (CAA).[15]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]

  • Never dispose of this chemical down the drain or in the regular trash.[7][8] The final disposal method will likely be incineration at an approved waste disposal plant.[5][6]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.[8]

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[8]

  • Containment: For solid materials, carefully sweep up the spilled substance, avoiding dust generation.[8] For minor liquid spills, use an inert absorbent material.[9]

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[12] Collect all cleaning materials for disposal as hazardous waste.[8]

  • Major Spills: For major spills, contact your institution's emergency response team.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine.

DisposalWorkflow Disposal Workflow for 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine Start Waste Generation AssessState Assess Physical State (Solid, Liquid, Sharps) Start->AssessState Segregate Segregate Waste Streams AssessState->Segregate Solid Solid Waste Container Segregate->Solid Solid Liquid Liquid Waste Container Segregate->Liquid Liquid Sharps Sharps Container Segregate->Sharps Sharps Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information Solid->Label Liquid->Label Sharps->Label Store Store in Designated Waste Accumulation Area Label->Store ContactEHS Contact EHS for Pickup by Licensed Contractor Store->ContactEHS Disposal Final Disposal at Approved Facility ContactEHS->Disposal

Sources

Handling

Personal protective equipment for handling 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine

Chemical Context & Mechanistic Risk Assessment When handling 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine , standard laboratory safety protocols must be aggressively scaled up. The core structure, 1,3,4-thiadi...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Risk Assessment

When handling 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine , standard laboratory safety protocols must be aggressively scaled up. The core structure, 1,3,4-thiadiazol-2-amine, is classified as a Category 3 acute oral toxicant and a Category 2 skin/eye irritant, with suspected mutagenic and reproductive toxicity [1].

The Causality of Risk: The addition of the 2,6-dimethylmorpholine moiety significantly increases the molecule's lipophilicity (LogP). While this is advantageous for drug development by enhancing cell membrane permeability, it drastically increases the risk of dermal absorption in an occupational setting. Furthermore, amine-containing powders often accumulate static charge, increasing the risk of aerosolization during weighing and transfer. Therefore, standard single-layer nitrile gloves and open-bench handling are insufficient and violate the hierarchy of controls [2].

Quantitative PPE & Engineering Control Matrix

To comply with OSHA 29 CFR 1910.132 [3] and mitigate the specific lipophilic and aerosolization risks of this compound, the following protective matrix must be strictly adhered to.

PPE / Control CategorySpecification & Quantitative MetricMechanistic Justification & Causality
Hand Protection Inner: 4-mil Nitrile Outer: 8-mil NeopreneLipophilic amines permeate 4-mil nitrile in <15 mins. 8-mil Neoprene extends breakthrough time to >240 mins. Double-gloving allows immediate doffing of the outer layer upon contact without exposing bare skin.
Eye/Face Protection ANSI Z87.1+ Splash Goggles (0 mm gap tolerance)The thiadiazole core is a Category 2 severe eye irritant [4]. Standard safety glasses leave a 5–15 mm gap, leaving the mucosa vulnerable to statically aerosolized powders.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsSynthetic lab coats can hold static charges (up to 3000V), increasing the risk of powder "jumping" during transfer. Knit cuffs provide a physical seal over the inner glove.
Engineering Control Fume Hood Face Velocity: 80–100 fpm (0.4–0.5 m/s)Prevents inhalation of micro-particles. Critical Note: Velocities >100 fpm cause turbulent eddy currents that can blow the fine powder out of the weighing boat.

Operational Workflow: Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the prior step's validation check is successful.

Phase 1: Pre-Operation Setup & Validation

  • Environmental Validation: Verify the chemical fume hood's continuous monitoring system reads between 80–100 fpm.

    • Self-Validation Check: Tie a small Kimwipe strip to the bottom of the sash; it should pull steadily inward without erratic fluttering.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static zero-charge wipe.

    • Causality: This neutralizes surface charges, preventing the lipophilic powder from aerosolizing or clinging to the outside of the weighing boat.

  • PPE Donning: Don inner nitrile gloves, lab coat, goggles, and outer neoprene gloves. Pull the outer glove over the lab coat's knit cuff to create a continuous barrier.

Phase 2: Execution (Weighing & Transfer)

  • Containment: Place a pre-tared, anti-static polymeric weighing boat onto the analytical balance inside the fume hood.

  • Handling: Using a grounded stainless-steel spatula, slowly transfer the 5-(2,6-Dimethylmorpholin-4-yl)-1,3,4-thiadiazol-2-amine.

    • Caution: Do not drop the powder from a height; place the spatula directly onto the boat to minimize dust generation.

  • Solubilization (High Risk): If preparing a stock solution (e.g., in DMSO), add the solvent directly to the weighing boat or transfer the powder to a vial before removing it from the hood. Cap the vial tightly.

    • Causality: DMSO acts as a highly efficient carrier solvent. If a DMSO-compound mixture contacts contaminated skin, it will transport the toxic thiadiazole directly through the dermis and into the bloodstream.

Phase 3: Post-Operation & Decontamination

  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in a designated hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with a 10% ethanol/water solution (to dissolve residual lipophilic compound), followed by a standard soap and water wipe.

  • Final Doffing: Remove inner gloves and wash hands thoroughly with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plan

  • Minor Powder Spill (<50g): Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the spill with damp absorbent pads (water or mild solvent) to suppress dust. Carefully scoop the pads and powder into a sealable hazardous waste container.

  • Solution Spill (e.g., in DMSO): Immediately absorb with universal chemical spill pads. Double-bag the waste to prevent vapor accumulation.

  • Disposal: Label all waste clearly as "Toxic Solid Waste: Contains Thiadiazole-amine derivatives." Do not mix with strong oxidizing agents or acids, as hazardous gases (e.g., nitrogen oxides, sulfur oxides) may violently evolve during exothermic reactions [5].

Process Visualization

G Start 1. Risk Assessment & PPE Donning Hood 2. Isolate in Chemical Fume Hood Start->Hood Weighing 3. Weighing & Transfer (Anti-static tools) Hood->Weighing Solubilization 4. Solubilization (Sealed Vials) Weighing->Solubilization Spill Spill Event? Solubilization->Spill Decon 5a. Decontamination (Damp wipe, no sweeping) Spill->Decon Yes Waste 5b. Hazardous Waste Disposal Spill->Waste No Decon->Waste

Operational workflow and spill response logic for handling lipophilic thiadiazole-amines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard - 29 CFR 1910.132." Retrieved from[Link]

Sources

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